N-(2-ethoxyphenyl)-5-isopropyl-2-methoxybenzenesulfonamide
Description
N-(2-ethoxyphenyl)-5-isopropyl-2-methoxybenzenesulfonamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of an ethoxy group, an isopropyl group, and a methoxy group attached to a benzenesulfonamide core.
Properties
Molecular Formula |
C18H23NO4S |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2-methoxy-5-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C18H23NO4S/c1-5-23-16-9-7-6-8-15(16)19-24(20,21)18-12-14(13(2)3)10-11-17(18)22-4/h6-13,19H,5H2,1-4H3 |
InChI Key |
GPUCTHDWKAOTIN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(C)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-5-isopropyl-2-methoxybenzenesulfonamide typically involves the reaction of 2-ethoxyaniline with 5-isopropyl-2-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-5-isopropyl-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(2-ethoxyphenyl)-5-isopropyl-2-methoxybenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-5-isopropyl-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethoxyphenyl)-N’-(3,5-dimethylpyrazole-4-yl)urea: Known for its anticonvulsant activity.
N-(2-ethoxyphenyl)-2-(3-(4-fluorophenyl)methyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide: Investigated for its potential biological activities.
Uniqueness
N-(2-ethoxyphenyl)-5-isopropyl-2-methoxybenzenesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activities. Its structural features make it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
